4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide to form the intermediate 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 4-chlorobutanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and bases like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate are commonly used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring can also interact with nucleic acids, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrophenyl derivatives: These compounds share the nitrophenyl and chloro groups but differ in the rest of the structure.
Thiadiazole derivatives: Compounds like 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine have similar thiadiazole rings but different substituents.
Uniqueness
4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c13-6-2-5-10(18)14-12-16-15-11(21-12)8-3-1-4-9(7-8)17(19)20/h1,3-4,7H,2,5-6H2,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQPEYFJJKOERU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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